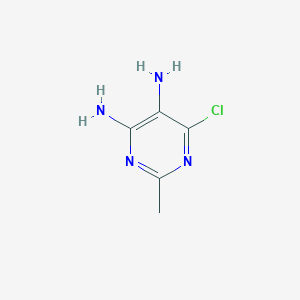

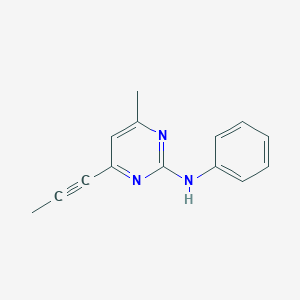

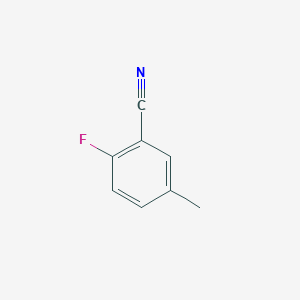

6-氯-2-甲基嘧啶-4,5-二胺

描述

6-Chloro-2-methylpyrimidine-4,5-diamine (6-C2MPD) is a pyrimidine derivative that has been used in scientific research for a variety of applications. It is a colorless, crystalline solid that is soluble in water and other organic solvents. 6-C2MPD has been studied for its ability to act as a catalyst in organic synthesis, as well as its potential applications in biochemistry and physiology.

科学研究应用

药物化学应用概述

6-氯-2-甲基嘧啶-4,5-二胺虽然在文献中没有直接提到,但与各种研究领域相关,特别是在合成药物和农药方面。该结构表明其在创造具有重要生物活性的化合物方面具有潜在用途。例如,嘧啶衍生物在开发用于治疗各种疾病的药物方面起着基础作用,因为它们具有多样的生物活性。

抗癌研究中的应用

嘧啶衍生物在药物化学中的相关性,特别是在抗癌研究中,已经有充分的文献支持。例如,S-1是一种含有5-氯-2,4-二羟基吡啶的化合物,与所讨论的化合物有密切关系,通过显示5-氟尿嘧啶在血液中的高浓度长时间存在,从而改善治疗效果,对治疗胃癌具有疗效 (Maehara, 2003)。另一项研究强调了5-氟尿嘧啶的口服前药,如卡培他滨、UFT和S-1,在治疗各种癌症中的重要作用,突显了嘧啶衍生物在癌症治疗中的关键作用 (Malet-Martino & Martino, 2002)。

在合成混合催化剂中的作用

开发用于合成药物和药物化合物的混合催化剂是另一个嘧啶衍生物,如6-氯-2-甲基嘧啶-4,5-二胺,可能发挥作用的领域。一篇关于合成对药物化学至关重要的5H-吡喃[2,3-d]嘧啶骨架的综述强调了使用各种催化剂来实现这些复杂分子,表明嘧啶衍生物在这类合成中的潜在用途 (Parmar, Vala, & Patel, 2023)。

环境和毒理学研究

在环境科学中,研究杀虫剂及其生物标志物,如氯氰菊酯的代谢物,涉及对嘧啶衍生物的分析。了解这些化合物在环境中的动力学和持久性有助于评估暴露风险并开发更安全的杀虫剂 (Egeghy et al., 2011)。

安全和危害

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H315, and H319. The precautionary statements are P261 and P305+P351+P338 .

Relevant Papers Unfortunately, the search results did not provide specific papers related to 6-Chloro-2-methylpyrimidine-4,5-diamine .

属性

IUPAC Name |

6-chloro-2-methylpyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4/c1-2-9-4(6)3(7)5(8)10-2/h7H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPFPRGCGZLZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344053 | |

| Record name | 6-chloro-2-methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

933-80-2 | |

| Record name | 6-chloro-2-methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzo[a,e]pyrene](/img/structure/B33199.png)